molecular formula C21H19ClN4O3S B2607138 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 894046-16-3

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No. B2607138
CAS RN: 894046-16-3
M. Wt: 442.92
InChI Key: ZNUOONLAPHZIPM-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide” is a complex organic compound. Its molecular formula is C23H17ClN4OS and its molecular weight is 432.9g/mol . It is a hybrid molecule containing pyrimidine and thiazole heterocyclic rings .

Scientific Research Applications

    Anticancer Activity: New 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones have demonstrated promising anticancer activity against various cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . Investigating the specific mechanisms of action and optimizing these compounds could lead to novel cancer therapies.

    Antinociceptive Properties: The compound’s structure suggests potential antinociceptive (pain-relieving) effects. Researchers could explore its interactions with pain receptors and evaluate its efficacy in preclinical models .

    Ultrasound-Assisted Synthesis: Researchers have successfully synthesized 1,2,3 and 1,2,4-triazole systems using ultrasound chemistry. Ultrasound waves enhance reaction rates and reduce the need for harsh solvents. Investigating the scalability and efficiency of this method is crucial .

    Mechanochemistry: Mechanochemical synthesis involves using mechanical forces (e.g., grinding or milling) to drive chemical reactions. The formal cycloreversion of 1,2,3-triazole compounds under mechanical forces is an exciting area. Researchers could explore its potential applications in biological systems .

Conclusion

Gonnet, L., Baron, M., & Baltas, M. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5667. DOI: 10.3390/molecules26185667 (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]Triazoles. Chemistry Africa, 5. DOI: 10.1007/s41061-022-00365-x Lesyk, R., Zimenkovsky, B., Atamanyuk, D., & Subtel’na, I. (2007). Synthesis, intramolecular cyclization, and antinociceptive activity of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones. Chemistry of Heterocyclic Compounds, 43(2), 161-167. [DOI: 10.1007/s11172-007-0015-0](https://

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its properties and potential applications .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-28-17-8-5-14(11-18(17)29-2)20(27)23-10-9-16-12-30-21-24-19(25-26(16)21)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUOONLAPHZIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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